molecular formula C10H10N2O B3058343 2-Ethylimidazo[1,2-A]pyridine-3-carbaldehyde CAS No. 89021-13-6

2-Ethylimidazo[1,2-A]pyridine-3-carbaldehyde

Cat. No.: B3058343
CAS No.: 89021-13-6
M. Wt: 174.2 g/mol
InChI Key: VBUGWAVMTICRFW-UHFFFAOYSA-N
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Description

2-Ethylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound featuring a fused imidazole-pyridine core with an ethyl substituent at position 2 and a formyl group at position 2. The ethyl group enhances lipophilicity, which may improve membrane permeability, while the aldehyde moiety serves as a reactive site for further derivatization .

Properties

IUPAC Name

2-ethylimidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-2-8-9(7-13)12-6-4-3-5-10(12)11-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUGWAVMTICRFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C=CC=CC2=N1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50520364
Record name 2-Ethylimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50520364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89021-13-6
Record name 2-Ethylimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50520364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylimidazo[1,2-A]pyridine-3-carbaldehyde typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with an aldehyde in the presence of an acid catalyst can yield the desired imidazo[1,2-a]pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound often involve optimized synthetic routes to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Ethylimidazo[1,2-A]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethylimidazo[1,2-A]pyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethylimidazo[1,2-A]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Analogs and Activities

Compound Name Substituent(s) Biological Activity (IC₅₀) Key Findings
6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde derivatives (4i, 4o, 4g, 4h) -F, -OH, -CF₃, -NO₂ 5.68–10.45 μM (urease inhibition) Substituents with strong electron-withdrawing or hydrogen-bonding capabilities enhance activity .
2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde -Cl Not reported Chlorine increases molecular polarity and may influence toxicity .
2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde -CH₃ (positions 2 and 8) Not reported Methyl groups reduce solubility but improve metabolic stability .
2-(4-Methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde -NO₂, -OCH₃ (aryl) Not reported Nitro and methoxy groups affect crystal packing via hydrogen bonding .

Structural-Activity Relationship (SAR)

  • Electron-Withdrawing Groups (EWGs): Fluorine, chlorine, and nitro groups enhance electrophilicity at the aldehyde, improving interactions with biological targets (e.g., urease) .
  • Electron-Donating Groups (EDGs): Ethyl and methyl groups increase lipophilicity, favoring membrane penetration but may reduce solubility .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight LogP (Predicted) Solubility
2-Ethylimidazo[1,2-a]pyridine-3-carbaldehyde C₁₀H₁₁N₂O 175.21 1.8–2.2 Moderate in organic solvents
2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde C₈H₅ClN₂O 180.59 1.5–1.9 Low aqueous solubility
Imidazo[1,2-a]pyridine-3-carbaldehyde (parent) C₈H₆N₂O 146.15 0.8–1.2 Higher aqueous solubility
2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde C₁₀H₁₀N₂O 174.20 1.7–2.0 Low solubility

Key Observations

  • The ethyl substituent increases molecular weight by ~29 Da compared to the parent compound, contributing to higher LogP and moderate solubility .
  • Chlorine and fluorine analogs exhibit higher polarity but lower solubility due to stronger intermolecular interactions (e.g., hydrogen bonding) .

Biological Activity

2-Ethylimidazo[1,2-A]pyridine-3-carbaldehyde is a heterocyclic compound with significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly tuberculosis (TB) and other microbial infections. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The chemical structure of this compound is characterized by an imidazo ring fused with a pyridine ring and an aldehyde functional group. The presence of the ethyl group at the 2-position distinguishes it from other similar compounds.

Compound NameStructureUnique Features
This compoundStructureContains an ethyl group instead of methyl groups

Antitubercular Activity

Research indicates that this compound exhibits promising antitubercular properties. It has been studied for its effectiveness against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). In vitro studies have shown that derivatives of this compound can significantly inhibit Mtb growth with minimum inhibitory concentrations (MIC) ranging from 0.025 to 0.054 μg/mL .

The mechanism through which this compound exerts its biological effects is primarily through the inhibition of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival. Its aldehyde group enhances reactivity, allowing it to form covalent bonds with target proteins in bacterial cells .

Antimicrobial Properties

Beyond its antitubercular activity, this compound has shown broad-spectrum antimicrobial properties against various Gram-positive and Gram-negative bacteria. Studies have demonstrated its ability to disrupt bacterial membranes and inhibit essential enzymes .

Case Studies

  • Study on Antitubercular Efficacy :
    A series of imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their antitubercular activity. Among these, compounds derived from this compound exhibited significant efficacy against both drug-susceptible and multidrug-resistant strains of Mtb .
  • Structure-Activity Relationship (SAR) Analysis :
    SAR studies revealed that modifications at the 3-position of the imidazo ring significantly influenced biological activity. Compounds with specific substitutions at this position showed enhanced potency against Mtb .

Research Findings Summary

The following table summarizes key findings regarding the biological activity of this compound:

Study FocusFindings
Antitubercular ActivityMIC values: 0.025 - 0.054 μg/mL against Mtb
Antimicrobial ActivityEffective against various bacterial strains
MechanismInhibition of cell wall synthesis; disruption of metabolic pathways
SAR InsightsModifications at the 3-position enhance potency

Q & A

Basic Synthesis Methods

Q: What are the common synthetic routes for 2-ethylimidazo[1,2-a]pyridine-3-carbaldehyde, and how are reaction conditions optimized? A: Two primary methods are widely used:

  • Claisen-Schmidt condensation : Reacting 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde with ketones in PEG-400 solvent under reflux yields chalcone derivatives. Purity is confirmed via TLC, and structural validation employs IR (C=O stretch at 1685–1600 cm⁻¹) and NMR .
  • Friedel-Crafts acylation : Lewis acid-catalyzed acetylation of imidazo[1,2-a]pyridine derivatives at the C-3 position. Optimization focuses on minimizing heterogeneous mixtures and ensuring catalytic efficiency (e.g., AlCl₃) .

Advanced Catalytic Synthesis

Q: How can transition-metal catalysis improve the efficiency of synthesizing imidazo[1,2-a]pyridine-3-carbaldehyde derivatives? A: Cu(II)-catalyzed dehydrogenative aminooxygenation enables selective C–H functionalization, yielding 3-carbaldehyde derivatives with high regioselectivity. This method avoids stoichiometric oxidants and operates under mild conditions, enhancing scalability .

Basic Structural Characterization

Q: What spectroscopic techniques are essential for confirming the structure of this compound? A:

  • IR spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and aromatic C=C (~1500 cm⁻¹) groups .
  • NMR : ¹H NMR reveals aldehyde proton resonance at δ 9.8–10.2 ppm, while ¹³C NMR confirms the carbaldehyde carbon at δ ~190 ppm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Ethylimidazo[1,2-A]pyridine-3-carbaldehyde
Reactant of Route 2
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2-Ethylimidazo[1,2-A]pyridine-3-carbaldehyde

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